
Fmoc-5-fluoro-DL-tryptophan
Descripción general
Descripción
Fmoc-5-fluoro-DL-tryptophan is a compound with the CAS Number 138775-55-0 . It is a protected form of 5-fluoro-L-tryptophan, a compound that selectively binds to human serum albumin (HSA), the most abundant protein in the circulatory system . It is also a derivative of L-Tryptophan, an amino acid that is a metabolic precursor of Norepinephrine and Serotonin .
Synthesis Analysis
Fmoc-5-fluoro-DL-tryptophan is used in peptide synthesis . The Fmoc group is a base-labile protecting group that has been integrated into current synthesis methods . The beneficial attributes of the Fmoc group allow for rapid and highly efficient synthesis of peptides .Molecular Structure Analysis
The molecular formula of Fmoc-5-fluoro-DL-tryptophan is C26H21FN2O4 . Its molecular weight is approximately 444.46 .Chemical Reactions Analysis
Exogenous 5-fluoro-Trp is incorporated into proteins in normal protein synthesis . This provides a method for studying enzyme mechanisms by NMR .Physical And Chemical Properties Analysis
Fmoc-5-fluoro-DL-tryptophan appears as a white to off-white powder . It has a melting point range of 161 - 178 °C . The compound should be stored at ambient temperature .Aplicaciones Científicas De Investigación
Peptide Synthesis
Fmoc-5-fluoro-DL-tryptophan is commonly used as a building block in peptide synthesis . Peptides are short chains of amino acids that play crucial roles in biological functions. They are used in various fields such as drug development, vaccine design, and chemical biology.
Enzyme Function Studies
This compound has been used to study enzyme function . By incorporating Fmoc-5-fluoro-DL-tryptophan into peptides, researchers can investigate how enzymes interact with this modified amino acid, providing insights into enzyme mechanisms.
Development of Therapeutic Agents
Fmoc-5-fluoro-DL-tryptophan has been used in the development of novel therapeutic agents . For instance, it can be used to create peptides with unique properties, which can serve as potential drugs for various diseases.
Safety and Hazards
Direcciones Futuras
The development and use of the Fmoc group and its adaptation to address the need for more green chemical peptide synthesis processes is considered a major landmark in the history of the chemical synthesis of peptides . The Fmoc group allows for the rapid and highly efficient synthesis of peptides, including ones of significant size and complexity, making it an even more valuable resource for research in the post-genomic world .
Mecanismo De Acción
Target of Action
Fmoc-5-fluoro-DL-tryptophan is a derivative of the amino acid tryptophan . It selectively binds to human serum albumin (HSA) , the most abundant protein in the circulatory system . HSA plays a crucial role in the transport of various substances, including hormones, fatty acids, and drugs.
Mode of Action
The compound interacts with its target, HSA, by binding selectively to it . This interaction is likely due to the compound’s enhanced hydrophobicity and stability compared to other tryptophan analogs . The Fmoc group acts as a protecting group, shielding the reactive functional groups during peptide synthesis .
Biochemical Pathways
Fmoc-5-fluoro-DL-tryptophan is a metabolic precursor of Norepinephrine and Serotonin . These are important neurotransmitters involved in various physiological processes, including mood regulation and the body’s response to stress.
Pharmacokinetics
The compound’s bioavailability would be influenced by factors such as its hydrophobicity and stability .
Result of Action
The molecular and cellular effects of Fmoc-5-fluoro-DL-tryptophan’s action are largely dependent on its interaction with HSA and its role as a precursor to Norepinephrine and Serotonin . By binding to HSA, it may influence the transport and distribution of various substances within the body. As a precursor to key neurotransmitters, it may also impact neurological functions and processes.
Propiedades
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(5-fluoro-1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21FN2O4/c27-16-9-10-23-21(12-16)15(13-28-23)11-24(25(30)31)29-26(32)33-14-22-19-7-3-1-5-17(19)18-6-2-4-8-20(18)22/h1-10,12-13,22,24,28H,11,14H2,(H,29,32)(H,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIFXTRKMFUWKHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=C4C=C(C=C5)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201205601 | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-5-fluorotryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201205601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-5-fluoro-DL-tryptophan | |
CAS RN |
138775-55-0 | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-5-fluorotryptophan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=138775-55-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-5-fluorotryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201205601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



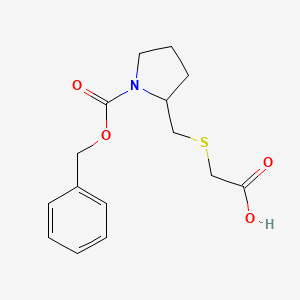
![Cyclopropyl-[1-(2-hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester](/img/structure/B3335753.png)

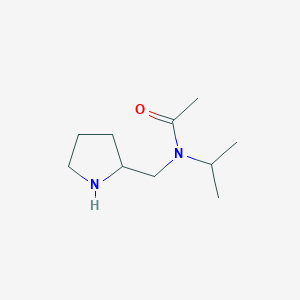
![[1-(2-Hydroxy-ethyl)-piperidin-2-ylmethyl]-isopropyl-carbamic acid benzyl ester](/img/structure/B3335780.png)
![(R)-3-[(2-Chloro-acetyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B3335790.png)

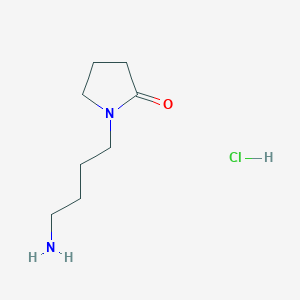


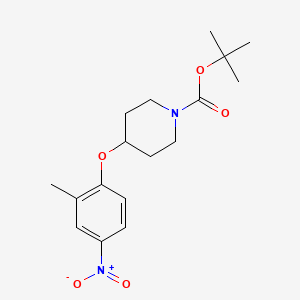
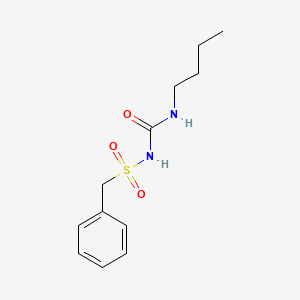
![7-Bromo-1A,2,3,7B-tetrahydro-1H-cyclopropa[C]quinoline](/img/structure/B3335831.png)
![6-Chlorobenzo[C][1,8]naphthyridine](/img/structure/B3335834.png)